molecular formula C7H10O B1619330 Hept-3-yn-2-one CAS No. 26059-43-8

Hept-3-yn-2-one

Cat. No.: B1619330
CAS No.: 26059-43-8
M. Wt: 110.15 g/mol
InChI Key: KVCFELYYDWVHQI-UHFFFAOYSA-N
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Description

Hept-3-yn-2-one is an organic compound with the molecular formula C7H10O. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. . This compound is a colorless liquid with a distinctive odor and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hept-3-yn-2-one can be synthesized through several methods. One common approach involves the reaction of 1-heptyne with carbon monoxide and a suitable catalyst under high pressure and temperature conditions. Another method involves the oxidation of hept-3-yne using oxidizing agents such as potassium permanganate or ozone .

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems allows for efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Hept-3-yn-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of hept-3-yn-2-one involves its interaction with various molecular targets and pathways. The carbonyl group in this compound can form hydrogen bonds with nucleophiles, facilitating nucleophilic addition reactions. The triple bond in the alkyne moiety can undergo addition reactions with electrophiles, leading to the formation of various products .

Properties

IUPAC Name

hept-3-yn-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCFELYYDWVHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180698
Record name Hept-3-yn-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26059-43-8
Record name Hept-3-yn-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026059438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hept-3-yn-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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